2-ethylidene-N,N-dimethyl-7-phenylhept-4-en-1-amine 2-ethylidene-N,N-dimethyl-7-phenylhept-4-en-1-amine
Brand Name: Vulcanchem
CAS No.: 653584-57-7
VCID: VC16792692
InChI: InChI=1S/C17H25N/c1-4-16(15-18(2)3)11-7-5-8-12-17-13-9-6-10-14-17/h4-7,9-10,13-14H,8,11-12,15H2,1-3H3
SMILES:
Molecular Formula: C17H25N
Molecular Weight: 243.4 g/mol

2-ethylidene-N,N-dimethyl-7-phenylhept-4-en-1-amine

CAS No.: 653584-57-7

Cat. No.: VC16792692

Molecular Formula: C17H25N

Molecular Weight: 243.4 g/mol

* For research use only. Not for human or veterinary use.

2-ethylidene-N,N-dimethyl-7-phenylhept-4-en-1-amine - 653584-57-7

Specification

CAS No. 653584-57-7
Molecular Formula C17H25N
Molecular Weight 243.4 g/mol
IUPAC Name 2-ethylidene-N,N-dimethyl-7-phenylhept-4-en-1-amine
Standard InChI InChI=1S/C17H25N/c1-4-16(15-18(2)3)11-7-5-8-12-17-13-9-6-10-14-17/h4-7,9-10,13-14H,8,11-12,15H2,1-3H3
Standard InChI Key HHRXKMWJQPUDTC-UHFFFAOYSA-N
Canonical SMILES CC=C(CC=CCCC1=CC=CC=C1)CN(C)C

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

The IUPAC name 2-ethylidene-N,N-dimethyl-7-phenylhept-4-en-1-amine systematically describes its structure:

  • A seven-carbon hept-4-enyl chain (CH2=CH-CH2CH2CH2CH2\text{CH}_2=\text{CH-CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_2-) forms the backbone.

  • A phenyl group (C6H5\text{C}_6\text{H}_5) is attached at the seventh carbon.

  • An ethylidene group (CH2=CH\text{CH}_2=\text{CH}-) branches from the second carbon.

  • The amine group at the first carbon is dimethylated (N(CH3)2\text{N}(\text{CH}_3)_2) .

The SMILES notation CC=C(CC=CCCC1=CC=CC=C1)CN(C)C\text{CC=C(CC=CCCC1=CC=CC=C1)CN(C)C} and InChIKey HHRXKMWJQPUDTC-UHFFFAOYSA-N\text{HHRXKMWJQPUDTC-UHFFFAOYSA-N} provide unambiguous representations of its connectivity .

Table 1: Key Identifiers of 2-Ethylidene-N,N-Dimethyl-7-Phenylhept-4-en-1-Amine

PropertyValueSource
CAS No.653584-57-7
Molecular FormulaC17H25N\text{C}_{17}\text{H}_{25}\text{N}
Molecular Weight243.4 g/mol
SMILESCC=C(CC=CCCC1=CC=CC=C1)CN(C)C
InChIKeyHHRXKMWJQPUDTC-UHFFFAOYSA-N

Synthesis and Preparation

Hypothetical Synthetic Pathways

While no explicit synthesis protocols for this compound are documented, analogous unsaturated amines are typically synthesized via:

  • Alkylation Reactions: Reacting primary amines with alkyl halides or sulfates in the presence of bases. For example, dimethyl sulfate could methylate a primary amine intermediate .

  • Condensation Reactions: Aldehydes or ketones may condense with amines to form imines, followed by reduction to secondary amines.

  • Cross-Metathesis: Olefin metathesis could position the ethylidene group selectively .

The ethylidene group’s stereochemistry (E/Z) remains unspecified in available literature, presenting a challenge for reproducibility.

Physicochemical Properties

Experimental and Predicted Data

  • LogP (Partition Coefficient): 4.07, indicating high lipophilicity .

  • Polar Surface Area (PSA): 3.24 Ų, suggesting low polarity and poor water solubility .

  • Stability: The conjugated double bond (hept-4-enyl) may confer susceptibility to oxidative degradation.

Research Gaps and Future Directions

Priority Investigations

  • Synthesis Optimization: Developing stereoselective routes to control ethylidene configuration.

  • Spectroscopic Characterization: NMR and X-ray crystallography to resolve structural ambiguities.

  • Biological Screening: Assessing toxicity, receptor binding, and antimicrobial efficacy.

Computational Modeling

QSAR (Quantitative Structure-Activity Relationship) studies could predict bioactivity and guide derivative design .

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